NKA Inhibition Potency: Bufalin vs. Cinobufagin vs. Ouabain in Brain, Kidney, and Erythrocyte Preparations
Bufalin consistently demonstrates superior NKA inhibitory potency relative to both the cardenolide ouabain and the closely related bufadienolide cinobufagin across multiple tissue systems. In rat brain purified NKA, bufalin achieved an IC₅₀ of 40 nM, compared with cinobufagin at 230 nM and ouabain at 290 nM, representing 5.75-fold and 7.25-fold greater potency, respectively. In rabbit brain NKA, the differential was even more pronounced: bufalin IC₅₀ = 20 nM versus cinobufagin 90 nM (4.5-fold) and ouabain 260 nM (13-fold) [1]. In human kidney enzyme preparations (HKE-1), bufalin exhibited a Ki of 0.075 ± 0.003 µM, approximately 16.3-fold lower than ouabain (Ki = 1.22 ± 0.09 µM) and 14.3-fold lower than digoxin (Ki = 3.2 ± 0.22 µM) [2]. In intact human erythrocytes, bufalin displaced [³H]ouabain binding with an IC₅₀ of 1.4 nM versus 9.7 nM for ouabain, a 6.9-fold potency advantage [3]. These data establish bufalin as a substantially more potent NKA inhibitor than both the clinical reference cardenolide ouabain and the structurally analogous bufadienolide cinobufagin, making it the preferred tool compound when maximal NKA engagement is required at the lowest possible concentration.
| Evidence Dimension | NKA inhibition potency (IC₅₀ or Ki) |
|---|---|
| Target Compound Data | Bufalin IC₅₀: 40 nM (rat brain), 20 nM (rabbit brain); Ki: 0.075 µM (human kidney HKE-1); IC₅₀ [³H]ouabain displacement: 1.4 nM (human erythrocytes) |
| Comparator Or Baseline | Cinobufagin IC₅₀: 230 nM (rat brain), 90 nM (rabbit brain); Ouabain IC₅₀: 290 nM (rat brain), 260 nM (rabbit brain), Ki: 1.22 µM (human kidney HKE-1), IC₅₀: 9.7 nM (human erythrocytes); Digoxin Ki: 3.2 µM (human kidney HKE-1) |
| Quantified Difference | Bufalin is 5.75–13× more potent than ouabain and 4.5–5.75× more potent than cinobufagin across brain preparations; 16.3× more potent than ouabain in human kidney Ki; 6.9× more potent than ouabain in erythrocyte binding |
| Conditions | Rat and rabbit brain purified NKA; human kidney NKA HKE-1 under optimal turnover; intact human erythrocyte [³H]ouabain binding assay |
Why This Matters
For researchers requiring maximal NKA inhibition at minimal compound concentration — whether to limit off-target effects, reduce solvent/DMSO carryover, or achieve full target engagement in primary cell and tissue models — bufalin's 5–16-fold potency advantage over ouabain and cinobufagin directly translates to lower working concentrations and extended experimental dynamic range.
- [1] Kano, T. et al. Effects of bufadienolides on Na,K-ATPase activity in rat and rabbit brain. Jpn. J. Pharmacol. 100, 127-135 (1992). Data summarized via CiNii Research. View Source
- [2] Khalaf, M.R. et al. Figure 4: Inhibitory effects of cardiotonic steroids on Na⁺/K⁺-ATPase activity of HKE-1 and HKE-2. PMC5537699. View Source
- [3] Brownlee, A.A., Johnson, P. & Mills, I.H. Actions of bufalin and cinobufotalin, two bufadienolides respectively more active and less active than ouabain, on ouabain binding and ⁸⁶Rb uptake by human erythrocytes. Clin. Sci. 78, 169-174 (1990). View Source
